Cholinesterase Inhibition: Potency vs. Galanthamine
N-Benzylpiperidin-4-one derivatives, a class directly accessible from the target compound, demonstrate superior butyrylcholinesterase (BuChE) inhibition compared to the clinically used drug galanthamine. This highlights the unique pharmacological potential of this scaffold. [1]
| Evidence Dimension | Butyrylcholinesterase (BuChE) Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Derivatives of N-benzylpiperidin-4-one (e.g., compound 4c) exhibited IC50 = 0.87 µM |
| Comparator Or Baseline | Galanthamine (a clinically approved Alzheimer's drug) |
| Quantified Difference | All active N-benzylpiperidin-4-one derivatives in this study were found to be more potent than galanthamine for BuChE inhibition. |
| Conditions | In vitro cholinesterase enzyme inhibition assay |
Why This Matters
This class-level data demonstrates that the core piperidinone scaffold enables the generation of derivatives with therapeutic activity that can surpass established drugs, making the compound a valuable starting material for CNS drug discovery.
- [1] Sukumarapillai, D. K., et al. (2016). Design, synthesis and cholinesterase inhibitory evaluation study of fluorescent N-benzylpiperidine-4-one derivatives. Medicinal Chemistry Research, 25(8), 1705-1715. View Source
